Solriamfetol hydrochloride is a pharmaceutical compound primarily developed for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. It is the hydrochloride salt of solriamfetol, which is chemically designated as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, with a molecular formula of and a relative molecular mass of 230.69 g/mol . The compound acts as a wakefulness-promoting agent, influencing neurotransmitter systems in the brain.
Solriamfetol was developed by Jazz Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2019 under the brand name Sunosi . The compound has been recognized for its efficacy in enhancing wakefulness without the stimulant side effects typically associated with traditional amphetamines.
The synthesis of solriamfetol hydrochloride involves several key steps that start with D-phenylalanine. The process can be summarized as follows:
This multi-step synthesis allows for the production of solriamfetol with high purity and yield, addressing challenges related to the chirality and optical purity of intermediates .
The molecular structure of solriamfetol hydrochloride can be represented as follows:
The structural elucidation has been confirmed through various analytical techniques including and nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Solriamfetol hydrochloride can participate in various chemical reactions typical of amines and carbamates. Key reactions include:
These reactions are crucial for both synthesizing the compound and modifying it for specific applications.
Solriamfetol functions primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in synaptic spaces. This mechanism enhances alertness and reduces excessive sleepiness by modulating neurotransmitter activity without significant stimulant side effects associated with other wakefulness-promoting agents .
Solriamfetol hydrochloride exhibits several notable physical and chemical properties:
Solriamfetol hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research may explore other potential applications related to cognitive enhancement or fatigue management in various populations .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2